2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide
Description
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide is a hybrid molecule combining a purine-2,6-dione (theophylline derivative) scaffold with an indole-based hydrazide moiety. The purine-dione core is recognized for its pharmacological relevance, particularly in modulating phosphodiesterase (PDE) activity and inflammatory pathways . The indole moiety, commonly found in bioactive natural products and synthetic drugs, contributes to interactions with enzymes and receptors, such as serotonin and TRP channels . This compound’s structure features a hydrazide linker (-NH-NH-) that connects the theophylline unit to the 2-oxoindol-3-yl group, enabling conformational flexibility and hydrogen-bonding interactions critical for target binding .
Properties
Molecular Formula |
C17H15N7O4 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C17H15N7O4/c1-22-14-13(16(27)23(2)17(22)28)24(8-18-14)7-11(25)20-21-12-9-5-3-4-6-10(9)19-15(12)26/h3-6,8,19,26H,7H2,1-2H3 |
InChI Key |
SMRKDUXLWWEMNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the purine derivative, followed by the introduction of the indole moiety through a series of condensation reactions. Common reagents used in these reactions include hydrazine derivatives, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key observations :
- Yields vary significantly based on substituent steric/electronic effects. For example:
The target compound’s indole substituent may require optimized conditions due to the reactivity of the 2-oxoindole aldehyde.
Analgesic and Anti-inflammatory Activity
- Purine-dione core : Derivatives with this scaffold (e.g., ) inhibit PDE4B (IC₅₀ = 2.1–8.7 µM), elevating cAMP levels and reducing TNF-α production in inflammation models .
- Substituent impact: Fluorophenyl analogs: Exhibit moderate-to-strong activity in carrageenan-induced edema tests (ED₅₀ = 10–25 mg/kg) . Methoxybenzylidene (18l): Shows enhanced anti-inflammatory activity (ED₅₀ = 8.5 mg/kg) due to improved membrane permeability . Indole-based analogs (e.g., ): Potential dual action via TRPA1 antagonism and PDE inhibition, though specific data for the target compound are pending .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
